molecular formula C24H28N4O2 B12160605 7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12160605
M. Wt: 404.5 g/mol
InChI Key: SJGWFSRDSKIMBI-UHFFFAOYSA-N
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Description

7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a methoxypropyl group, a methyl group, and a phenyl group attached to the pyrimido[1,2-a][1,3,5]triazin-6-one core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, methoxypropyl amines, and methylphenyl ketones. The key steps in the synthesis may involve:

    Nucleophilic Substitution: The reaction of benzyl halides with methoxypropyl amines to form intermediate compounds.

    Cyclization: The formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core through cyclization reactions involving the intermediate compounds.

    Functional Group Modifications: Introduction of the methyl and phenyl groups through various organic reactions such as alkylation and Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one: shares structural similarities with other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

7-benzyl-3-(3-methoxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H28N4O2/c1-19-22(16-20-10-5-3-6-11-20)23(29)28-18-26(14-9-15-30-2)17-27(24(28)25-19)21-12-7-4-8-13-21/h3-8,10-13H,9,14-18H2,1-2H3

InChI Key

SJGWFSRDSKIMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)CCCOC)CC4=CC=CC=C4

Origin of Product

United States

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